molecular formula C18H25BO3 B12991022 (S)-2-(3-(4-Methoxyphenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

(S)-2-(3-(4-Methoxyphenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12991022
M. Wt: 300.2 g/mol
InChI Key: DWPQYLOKFKKZRD-AWEZNQCLSA-N
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Description

(S)-2-(3-(4-Methoxyphenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a cyclopentene ring substituted with a methoxyphenyl group and a dioxaborolane moiety, making it a valuable intermediate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-(4-Methoxyphenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Dioxaborolane Moiety: The dioxaborolane moiety can be introduced through a reaction between a boronic acid and a diol under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the cyclopentene ring, converting it to a cyclopentane ring.

    Substitution: The boronic ester moiety is highly reactive in substitution reactions, especially in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Cyclopentane derivatives.

    Substitution: Various biaryl compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: It serves as a ligand in catalytic reactions.

Biology

    Bioconjugation: The compound can be used to modify biomolecules for research purposes.

Medicine

    Drug Development: It is a potential intermediate in the synthesis of pharmaceutical compounds.

Industry

    Material Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The compound exerts its effects primarily through its boronic ester moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including cross-coupling reactions and bioconjugation.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar reactions.

    4-Methoxyphenylboronic Acid: A boronic acid derivative with a methoxy group, similar to the methoxyphenyl group in the compound.

    Cyclopentylboronic Acid: A boronic acid derivative with a cyclopentyl group.

Uniqueness

(S)-2-(3-(4-Methoxyphenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclopentene ring, a methoxyphenyl group, and a dioxaborolane moiety. This unique structure imparts specific reactivity and properties that are valuable in various chemical transformations.

Properties

Molecular Formula

C18H25BO3

Molecular Weight

300.2 g/mol

IUPAC Name

2-[(3S)-3-(4-methoxyphenyl)cyclopenten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H25BO3/c1-17(2)18(3,4)22-19(21-17)15-9-6-14(12-15)13-7-10-16(20-5)11-8-13/h7-8,10-12,14H,6,9H2,1-5H3/t14-/m0/s1

InChI Key

DWPQYLOKFKKZRD-AWEZNQCLSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C[C@H](CC2)C3=CC=C(C=C3)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(CC2)C3=CC=C(C=C3)OC

Origin of Product

United States

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